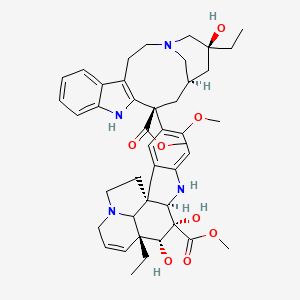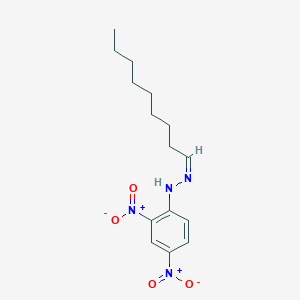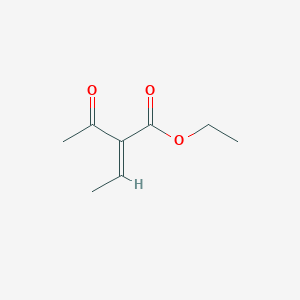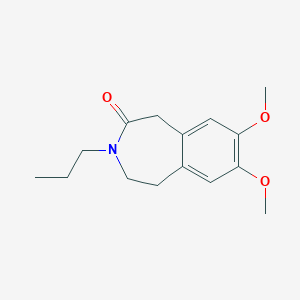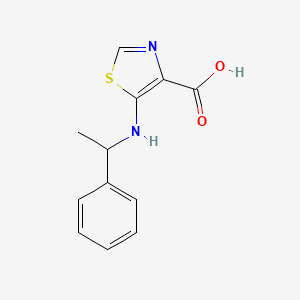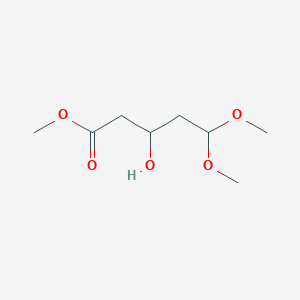
Methyl 3-hydroxy-5,5-dimethoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5,5-dimethoxypentanoate is a chemical compound with the molecular formula C8H16O5. It is a clear, pale liquid with a molecular weight of 192.21 g/mol and a purity of at least 95% . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 3-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5,5-dimethoxypentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-oxo-5,5-dimethoxypentanoic acid.
Reduction: 3-hydroxy-5,5-dimethoxypentanol.
Substitution: 3-hydroxy-5,5-dimethoxypentanoate derivatives.
Scientific Research Applications
Methyl 3-hydroxy-5,5-dimethoxypentanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5,5-dimethoxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, including esterification, hydrolysis, and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypentanoate: Similar in structure but lacks the methoxy groups.
4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxyl and a carbonyl group but differs in the carbon chain structure.
Uniqueness
Methyl 3-hydroxy-5,5-dimethoxypentanoate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in different fields .
Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-5,5-dimethoxypentanoate |
InChI |
InChI=1S/C8H16O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h6,8-9H,4-5H2,1-3H3 |
InChI Key |
ITWMQKNTXDZBRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(CC(=O)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


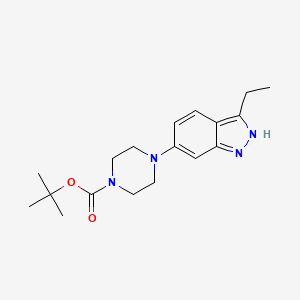
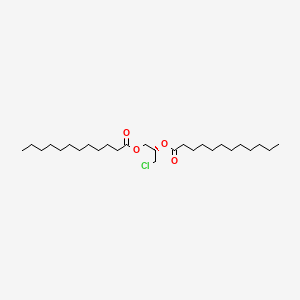

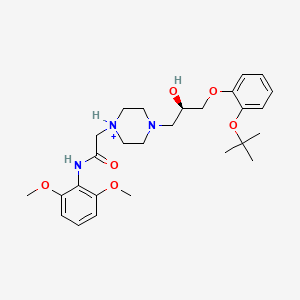
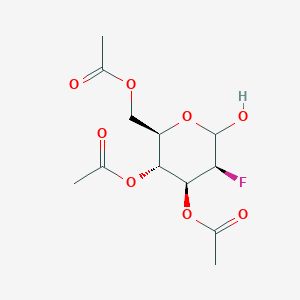


![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
